3-(Trifluoromethyl)phenol

pKa Acidity Electron-withdrawing

3-(Trifluoromethyl)phenol (CAS 98-17-9, C₇H₅F₃O, MW 162.11) is a meta-substituted phenol featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This substitution confers distinct physicochemical attributes, including a measured pKa of 8.68 at 25°C and an octanol-water partition coefficient (LogP) of 2.95 at 25°C.

Molecular Formula C7H5F3O
Molecular Weight 162.11 g/mol
CAS No. 98-17-9
Cat. No. B045071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)phenol
CAS98-17-9
Synonyms3-(Trifluoromethyl)phenol;  3-Hydroxybenzotrifluoride;  NSC 9884;  m-(Trifluoromethyl)phenol;  m-Hydroxybenzotrifluoride;  m-α,α,α-Trifluorocresol;  α,α,α-Trifluoro-m-cresol; 
Molecular FormulaC7H5F3O
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(F)(F)F
InChIInChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
InChIKeyUGEJOEBBMPOJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)phenol CAS 98-17-9: Physicochemical and Electronic Profile for Pharmaceutical and Agrochemical Intermediate Sourcing


3-(Trifluoromethyl)phenol (CAS 98-17-9, C₇H₅F₃O, MW 162.11) is a meta-substituted phenol featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group [1][2]. This substitution confers distinct physicochemical attributes, including a measured pKa of 8.68 at 25°C and an octanol-water partition coefficient (LogP) of 2.95 at 25°C [1]. At standard conditions, the compound exists as a clear, colorless to light yellow liquid with a density of 1.333 g/mL at 25°C and a boiling point of 178-179 °C . Its commercial availability is well-established, with typical assay purities reaching ≥99% .

Why 3-(Trifluoromethyl)phenol Cannot Be Replaced by Unsubstituted Phenol or Positional Isomers in Critical Synthetic Pathways


The unique electronic and steric profile of 3-(Trifluoromethyl)phenol—governed by the meta-positioned -CF₃ group—precludes simple substitution with unsubstituted phenol or alternative isomers. The -CF₃ group is a potent electron-withdrawing substituent (Hammett σₘ = +0.43), which significantly acidifies the phenolic -OH (ΔpKa ≈ 1.3 units relative to phenol) and deactivates the aromatic ring toward electrophilic substitution, thereby altering reaction kinetics and regioselectivity in downstream functionalization [1][2]. Furthermore, the steric bulk and lipophilic nature of the -CF₃ group (ΔLogP ≈ +1.5 units relative to phenol) directly impact molecular recognition, membrane permeability, and metabolic stability in bioactive molecules, rendering the choice of isomer a critical determinant of synthetic outcome and biological performance [3].

Quantitative Differentiation of 3-(Trifluoromethyl)phenol (CAS 98-17-9) Relative to Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced Acidity (pKa) of 3-(Trifluoromethyl)phenol vs. Phenol and 3-Fluorophenol

The meta-trifluoromethyl group in 3-(Trifluoromethyl)phenol exerts a powerful electron-withdrawing inductive effect (-I), substantially increasing the acidity of the phenolic hydroxyl proton. Its experimentally measured pKa of 8.68 at 25°C is 1.27 units lower than that of unsubstituted phenol (pKa = 9.95) and 0.61 units lower than that of the mono-fluorinated analog 3-fluorophenol (pKa = 9.29), indicating a significantly higher degree of ionization under physiological and near-physiological conditions [1][2].

pKa Acidity Electron-withdrawing Phenolic hydroxyl

Increased Lipophilicity (LogP) of 3-(Trifluoromethyl)phenol vs. Phenol and 3-Fluorophenol

The trifluoromethyl group confers a substantial increase in lipophilicity, a critical parameter for membrane permeability and bioavailability. The experimental LogP of 3-(Trifluoromethyl)phenol is 2.95 at 25°C, representing an increase of approximately 1.5 LogP units compared to unsubstituted phenol (LogP ≈ 1.46) and an increase of approximately 1.1 LogP units compared to 3-fluorophenol (LogP ≈ 1.81) [1][2].

LogP Lipophilicity Octanol-water partition Membrane permeability

Superior Bactericidal Activity of meta-Isomer 3-(Trifluoromethyl)phenol Against E. coli vs. para- and ortho-Isomers

In a comparative study of isomeric trifluoromethylphenols, the meta-substituted compound (3-(Trifluoromethyl)phenol) demonstrated the highest bactericidal potency against Escherichia coli. The observed activity followed the rank order: meta > para > ortho. While specific minimum inhibitory concentration (MIC) values were not reported in the abstract, the relative ranking establishes the meta-isomer as the most effective of the three positional isomers [1].

Antibacterial Escherichia coli Isomer comparison Phenol coefficient

Validated Utility in Travoprost Synthesis: A Prostaglandin Analog for Glaucoma Therapy

3-(Trifluoromethyl)phenol is a specifically cited intermediate in the industrial synthesis of travoprost, a prostaglandin F2α analog used clinically as an antiglaucoma agent. The compound's 3-(trifluoromethyl)phenoxy moiety is essential for the pharmacological activity of fluprostenol, the active metabolite of travoprost, which acts as a selective FP prostanoid receptor agonist to reduce intraocular pressure [1].

Travoprost Prostaglandin Glaucoma Ophthalmic

Preferred Application Scenarios for 3-(Trifluoromethyl)phenol Based on Verified Differentiating Properties


Pharmaceutical Intermediate for Travoprost and Related Prostaglandin Analogs

Given its validated use in the synthesis of travoprost, an antiglaucoma agent, 3-(Trifluoromethyl)phenol is the intermediate of choice for laboratories and manufacturers engaged in the production of this specific API or its structural analogs. The compound's availability from major chemical suppliers at high purity (≥99%) supports its integration into GMP-compliant synthetic routes .

Medicinal Chemistry Optimization of Lipophilicity and Permeability

In drug discovery programs aimed at improving oral bioavailability or CNS penetration, the incorporation of the 3-(trifluoromethyl)phenol moiety offers a strategic advantage. Its LogP of 2.95, which is significantly higher than that of phenol or 3-fluorophenol, enhances membrane permeability and can favorably modulate pharmacokinetic properties [1]. This is particularly relevant for scaffolds targeting intracellular receptors or enzymes requiring passive diffusion across lipid bilayers.

Agrochemical Development Requiring Enhanced Antibacterial Potency

For the design of novel bactericidal agents or preservatives, the meta-isomer 3-(Trifluoromethyl)phenol presents a stronger candidate than its para- or ortho- counterparts based on its superior activity against E. coli in comparative assays [2]. This property can be exploited to develop more effective fungicides, insecticides, or antimicrobial coatings.

Synthetic Transformations Requiring Regioselective Control via Electron-Withdrawing Effects

The strong -I effect of the meta-CF₃ group (Hammett σₘ = +0.43) deactivates the aromatic ring and directs electrophilic substitution, enabling chemists to achieve regioselective functionalization patterns that are not accessible with unsubstituted phenol or weakly deactivating substituents [3]. This property is invaluable in the synthesis of complex fluorinated aromatics for materials science and specialty chemicals.

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